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molecular formula C11H6Cl2N4 B8399465 2-(Benzimidazol-1-yl)-4,6-dichloropyrimidine

2-(Benzimidazol-1-yl)-4,6-dichloropyrimidine

Cat. No. B8399465
M. Wt: 265.09 g/mol
InChI Key: LPZLLTBXZCICLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251900B1

Procedure details

30.5 g (167 mmol) of 2,4,6-trichloropyrimidine dissolved in DMF (300 ml) was cooled to −5° C., added with potassium carbonate (40 g) and benzimidazole (17.7 g, 150 mmol) and stirred for 30 minutes. The reaction mixture was further stirred at room temperature overnight. The reaction mixture was added with water (500 ml) and the precipitated crystals were collection by filtration. The obtained crude crystals were purified by silica gel chromatography to obtain 12.8 g (yield: 32%) of 2-(benzimidazol-1-yl)-4,6-dichloropyrimidine with melting point of 173° C. -175° C. as colorless crystals.
Quantity
30.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[N:16]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[NH:18][CH:17]=1.O>CN(C=O)C>[N:16]1([C:2]2[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[N:3]=2)[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[N:18]=[CH:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17.7 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
collection
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
CUSTOM
Type
CUSTOM
Details
were purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)C2=NC(=CC(=N2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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